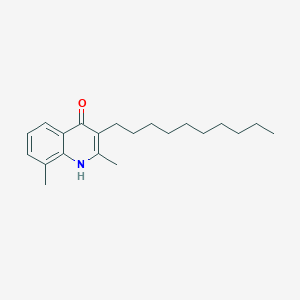

3-Decyl-2,8-dimethylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61865-14-3 |

|---|---|

Molecular Formula |

C21H31NO |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

3-decyl-2,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C21H31NO/c1-4-5-6-7-8-9-10-11-14-18-17(3)22-20-16(2)13-12-15-19(20)21(18)23/h12-13,15H,4-11,14H2,1-3H3,(H,22,23) |

InChI Key |

ATQSCUZKTVHDLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(NC2=C(C=CC=C2C1=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Decyl 2,8 Dimethylquinolin 4 1h One and Its Structural Analogs

Established Reaction Pathways for Quinolone-4(1H)-one Core Formation

Condensation Reactions (e.g., Conrad-Limpach, Gould-Jacobs)

Classical condensation reactions represent the foundational methods for constructing the quinolin-4(1H)-one ring system. The Conrad-Limpach and Gould-Jacobs reactions are two of the most prominent examples.

The Conrad-Limpach synthesis , first reported in 1887, involves the reaction of anilines with β-ketoesters. synarchive.comwikipedia.org This two-step process begins with the formation of an enamine from the aniline and β-ketoester, which upon heating to high temperatures (around 250 °C), undergoes cyclization to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. synarchive.comwikipedia.org The choice of solvent is crucial, with high-boiling point solvents traditionally used to achieve the necessary cyclization temperature. nih.gov

The Gould-Jacobs reaction , established in 1939, is another important thermal cyclization method for creating the quinolin-4-one backbone. mdpi.comiipseries.org This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org The resulting intermediate is then cyclized under thermal conditions to form a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently hydrolyzed and decarboxylated to the desired quinolin-4(1H)-one. mdpi.comwikipedia.org The regioselectivity of the Gould-Jacobs reaction can be influenced by both steric and electronic factors of the aniline substituent. mdpi.com

| Reaction | Reactants | Key Conditions | Product |

| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250 °C) | 4-Hydroxyquinolines |

| Gould-Jacobs | Anilines, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxy-3-carboalkoxyquinolines |

Annulation and Cyclization Strategies

Beyond the classical named reactions, various other annulation and cyclization strategies have been developed for the synthesis of quinolin-4(1H)-ones. These methods often provide alternative routes with different substrate scopes and reaction conditions. One such approach involves the intramolecular cyclization of 2-aminochalcones, which can be facilitated by reagents like Amberlyst®-15 to yield dihydroquinolin-4-ones. nih.gov These can be further oxidized to the corresponding quinolin-4(1H)-ones.

Advanced Synthetic Approaches to 3-Decyl-2,8-dimethylquinolin-4(1H)-one Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of quinolone scaffolds, including the application of metal catalysis, green chemistry principles, and multicomponent reactions.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Sonogashira coupling, Palladium- or Copper-catalyzed cyclization)

Transition metal-catalyzed reactions have become powerful tools for the synthesis of complex heterocyclic compounds like quinolones. ias.ac.inresearchgate.netnih.govnih.gov

Palladium-catalyzed reactions are particularly prevalent. researchgate.netnih.govnih.gov The carbonylative Sonogashira coupling/cyclization of 2-iodoanilines with terminal alkynes offers a convergent route to 4-quinolones. acs.orgorganic-chemistry.org This approach involves the palladium-catalyzed coupling of the iodoaniline and alkyne in the presence of carbon monoxide, which is then followed by an intramolecular cyclization to form the quinolone ring. acs.orgmdpi.com This method has been refined to use solid CO sources like molybdenum hexacarbonyl, enhancing the safety and practicality of the procedure. organic-chemistry.org Domino reactions involving palladium-catalyzed Sonogashira coupling and subsequent cyclization have also been developed for the efficient synthesis of quinoline derivatives. organic-chemistry.orgnih.gov

Copper-catalyzed reactions also provide valuable pathways to quinolones. Copper catalysis can be employed in tandem aerobic oxidative cyclization reactions to construct polysubstituted quinolines. researchgate.net Copper-catalyzed dual cyclization methods have been developed for the synthesis of more complex fused N-heterocycles containing the quinoline moiety. nih.govnih.gov Additionally, modified Friedländer quinoline syntheses can be effectively catalyzed by recyclable copper systems. knu.ac.kr

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Carbonylative Sonogashira Coupling/Cyclization | Convergent, uses 2-iodoanilines and alkynes, can utilize solid CO sources. acs.orgorganic-chemistry.org |

| Copper | Tandem Aerobic Oxidative Cyclization | Utilizes dioxygen as an oxidant, allows for C(sp3)/C(sp2)-H bond functionalization. researchgate.net |

| Copper | Modified Friedländer Synthesis | Recyclable catalyst systems. knu.ac.kr |

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Solvent-Free, Biocatalytic Methods)

The principles of green chemistry are increasingly being applied to the synthesis of quinolones to develop more environmentally benign and efficient processes. sciety.orgqeios.comijpsjournal.comqeios.comsruc.ac.uk

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of quinoline and quinolone derivatives. nih.govresearchgate.netbenthamdirect.comnih.govtandfonline.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govbenthamdirect.com The Gould-Jacobs reaction, for instance, can be performed under microwave conditions to dramatically shorten the required heating time. ablelab.eu

Solvent-free reaction conditions offer another green advantage by minimizing waste and simplifying product work-up. clockss.orgresearchgate.net The synthesis of quinolones via a three-step procedure starting from triethylorthoformate can be carried out entirely under solvent-free conditions, with microwave activation being beneficial in the first step. clockss.org

Biocatalytic methods are also being explored for the synthesis of quinolones, offering mild and selective transformations. northumbria.ac.ukacs.orgresearchgate.net Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) can be used in chemo-enzymatic strategies for the synthesis of quinolines and 2-quinolones. northumbria.ac.ukacs.orgresearchgate.net Fungal polyketide synthases have also been shown to produce quinolone precursors from substituted anthranilic acid derivatives. biorxiv.org

| Green Chemistry Approach | Advantages |

| Microwave-Assisted | Reduced reaction times, improved yields. nih.govbenthamdirect.com |

| Solvent-Free | Minimized waste, simplified work-up. clockss.orgresearchgate.net |

| Biocatalytic | Mild reaction conditions, high selectivity. northumbria.ac.ukacs.org |

Multicomponent and One-Pot Reaction Strategies

Multicomponent and one-pot reactions provide an efficient and atom-economical approach to the synthesis of complex molecules like quinolones from simple starting materials in a single synthetic operation. These strategies are highly desirable as they reduce the number of purification steps, saving time and resources.

Palladium-catalyzed three-component carbonylative cyclization is a notable example, allowing for the synthesis of 4-quinolones from 2-iodoaniline, terminal alkynes, and a carbon monoxide source in a single pot. mdpi.com This approach has been further developed to utilize non-gaseous CO-releasing molecules, enhancing its practicality. mdpi.com

Strategies for Introducing the Decyl Chain and Methyl Substituents in this compound

The construction of the this compound molecule hinges on the precise placement of three key substituents onto the quinolin-4(1H)-one core. The methyl groups at the C-2 and C-8 positions are typically incorporated during the initial ring-forming reactions using appropriately substituted precursors. In contrast, the introduction of the C-3 decyl chain is generally accomplished through the functionalization of a pre-formed quinolinone intermediate.

Regioselective functionalization is paramount in achieving the desired substitution pattern on the quinolin-4(1H)-one scaffold. The electronic properties of the ring system dictate the reactivity of each position, allowing for targeted modifications.

C-2 and C-8 Positions: The methyl groups at positions C-2 and C-8 are most efficiently introduced by selecting the appropriate starting materials for established quinoline synthesis methodologies, such as the Conrad-Limpach or Gould-Jacobs reactions. For the synthesis of a 2,8-dimethylated core, the Conrad-Limpach synthesis would involve the condensation of 2-methylaniline (o-toluidine) with a β-ketoester like ethyl acetoacetate. In this reaction, the 2-methylaniline provides the foundation for the benzene (B151609) ring portion of the quinolone, establishing the C-8 methyl group, while ethyl acetoacetate provides the components for the pyridinone ring, establishing the C-2 methyl group.

C-3 Position: The C-3 position of the quinolin-4(1H)-one ring is nucleophilic and can undergo electrophilic substitution. However, direct C-H alkylation at this position can be challenging. Modern synthetic strategies offer several routes to introduce an alkyl group, such as a decyl chain, at the C-3 position:

Halogenation followed by Cross-Coupling: A common and effective strategy involves the initial regioselective halogenation (e.g., iodination or bromination) of the C-3 position. The resulting 3-halo-quinolin-4-one is a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the desired alkyl chain. researchgate.net

Direct C-H Functionalization: Advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. Nickel-catalyzed methods have been developed for the site-selective C-3 alkylation of quinolines. polyu.edu.hk These reactions often proceed via the formation of a 1,4-dihydroquinoline intermediate, which enhances the nucleophilicity at the C-3 position, followed by reaction with an electrophile and subsequent oxidative aromatization. polyu.edu.hk

Radical Alkylation: Free-radical chemistry provides another avenue for C-3 functionalization. While not as common for long-chain alkyl groups, radical reactions can be initiated to form an alkyl radical from a suitable precursor (e.g., a carboxylic acid or an alkyl halide), which then adds to the quinolone ring.

N-1 Position: The nitrogen atom at the N-1 position is a common site for functionalization, typically through alkylation. The reaction of the quinolin-4(1H)-one with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF leads to the corresponding N-alkylated product. researchgate.net This modification can be used to alter the compound's physical and biological properties.

The following table summarizes the primary strategies for functionalizing the quinolin-4(1H)-one core at key positions.

| Position | Substituent | Synthetic Strategy | Reagents/Conditions |

| C-2 | Methyl | Ring Formation (Conrad-Limpach) | Ethyl acetoacetate |

| C-8 | Methyl | Ring Formation (Conrad-Limpach) | 2-Methylaniline (o-toluidine) |

| C-3 | Decyl | Halogenation & Cross-Coupling | 1. NIS/NBS; 2. Decylboronic acid, Pd catalyst |

| C-3 | Decyl | Direct C-H Functionalization | Decyl halide, Ni catalyst |

| N-1 | Alkyl | N-Alkylation | Alkyl halide, K₂CO₃, DMF |

Synthesis of Key Intermediates for Side Chain Incorporation

The successful synthesis of this compound relies on the preparation of crucial intermediates that either form the core structure or provide the necessary side chains for attachment.

2,8-Dimethylquinolin-4(1H)-one Core: This is the foundational intermediate onto which the C-3 decyl chain is installed. As mentioned, the Conrad-Limpach synthesis is a primary method for its preparation. The reaction proceeds in two main steps:

Enamine Formation: 2-methylaniline is reacted with ethyl acetoacetate, typically with acid catalysis, to form an enamine intermediate.

Thermal Cyclization: The enamine is heated to high temperatures (around 250 °C), often in a high-boiling solvent like diphenyl ether, to induce intramolecular cyclization and elimination of ethanol, yielding 2,8-Dimethyl-4-hydroxyquinoline, which exists in tautomeric equilibrium with the desired 2,8-dimethylquinolin-4(1H)-one. sigmaaldrich.com

Side Chain Precursors: The reagents required to introduce the substituents are also key intermediates.

Decylating Agents: For introducing the C-10 alkyl chain via cross-coupling, an appropriate organometallic reagent is needed. Decylboronic acid or its esters (for Suzuki coupling) or decylzinc halides (for Negishi coupling) are common choices. For direct alkylation reactions, electrophilic precursors like 1-bromodecane or 1-iododecane are required.

Methylating Agents: While the methyl groups are typically incorporated from the start, in some synthetic routes involving functionalization of a bare quinolone ring, methylating agents such as methyl iodide or dimethyl sulfate would be considered key intermediates.

The table below outlines the synthesis of the primary quinolinone intermediate.

| Intermediate | Synthesis Method | Starting Materials | Key Steps |

| 2,8-Dimethylquinolin-4(1H)-one | Conrad-Limpach Synthesis | 2-Methylaniline, Ethyl acetoacetate | 1. Condensation to form enamine; 2. High-temperature thermal cyclization |

Structure Activity Relationship Sar Investigations of 3 Decyl 2,8 Dimethylquinolin 4 1h One and Its Analogs

Correlation of Structural Modifications with Biological Potency

The biological activity of quinolin-4(1H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings. Modifications at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions have been shown to significantly impact the physical, chemical, pharmacokinetic, and pharmacological properties of these compounds.

For anticancer activity, specific substitutions have been identified as particularly influential. For instance, the presence of a halogen atom, such as fluorine or chlorine, at the C-8 position can enhance the cytotoxic effects of the compound. Similarly, a methoxy group at the C-8 position has been reported to improve antitumor properties. The substituent at the C-3 position is also critical and is believed to require a certain degree of coplanarity with the quinoline ring to maintain activity.

While specific biological data for 3-Decyl-2,8-dimethylquinolin-4(1H)-one is not extensively available in publicly accessible literature, SAR studies on related analogs provide valuable insights. The table below illustrates the general impact of various substituents on the anticancer activity of the quinolin-4(1H)-one core.

Table 1: General Structure-Activity Relationship of Quinolone-4(1H)-one Derivatives for Anticancer Activity

| Position of Substitution | Type of Substituent | Influence on Biological Potency |

|---|---|---|

| N-1 | Cyclopropyl | Increases activity compared to ethyl |

| C-2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups |

| C-3 | Carboxyl group | Facilitates penetration into bacterial cells; coplanarity with the ring is important for anticancer activity |

| C-5 | Small groups (e.g., amino, methyl) | Can increase activity |

| C-6 | Fluorine atom | Optimal for certain biological activities |

| C-7 | Aromatic rings | Improves antitumor properties |

| C-8 | Halogen (F, Cl) or Methoxy group | Enhances antitumor properties |

Influence of the Decyl Chain and Alkyl Substituents on Activity Profiles

The specific combination of a decyl chain at the C-3 position and methyl groups at the C-2 and C-8 positions in this compound suggests a tailored activity profile.

The Decyl Chain at C-3: The long, lipophilic decyl chain at the C-3 position is a significant feature. Lipophilicity is a key factor in determining a molecule's ability to cross cell membranes. An extended alkyl chain like decyl can enhance the compound's interaction with and penetration of biological membranes, potentially leading to increased intracellular concentrations and greater potency. However, there is often an optimal alkyl chain length for activity, beyond which potency may decrease due to poor solubility or steric hindrance at the target site. While direct data for a C-10 chain on this specific scaffold is scarce, studies on other heterocyclic compounds have shown that varying the length of an alkyl chain can modulate activity, with a parabolic relationship often observed between chain length and biological response.

Alkyl Substituents at C-2 and C-8: The methyl groups at the C-2 and C-8 positions also play a crucial role. A methyl group at the C-2 position is generally considered favorable for antineoplastic activity in quinolin-4(1H)-one derivatives. researchgate.net The C-8 position is also a critical point for substitution. While often substituted with electron-withdrawing groups like halogens, a methyl group at this position can influence the electronic properties and steric profile of the molecule, which in turn can affect its binding to biological targets.

The interplay between the lipophilic C-3 decyl chain and the C-2 and C-8 methyl groups likely results in a unique pharmacological profile. The following table provides a hypothetical representation based on general SAR principles of how variations in these substituents might affect biological activity.

Table 2: Postulated Influence of C-3 and C-2/C-8 Substituents on the Activity of Quinolone-4(1H)-ones

| C-3 Substituent | C-2 Substituent | C-8 Substituent | Postulated Effect on Activity | Rationale |

|---|---|---|---|---|

| Decyl | Methyl | Methyl | Potentially high potency due to increased lipophilicity and favorable C-2 methyl group. | The long alkyl chain may enhance membrane permeability, while the methyl groups contribute to favorable binding interactions. |

| Short Alkyl (e.g., Propyl) | Methyl | Methyl | Moderate potency. | Reduced lipophilicity compared to the decyl chain might lead to lower cellular uptake. |

| Hydrogen | Methyl | Methyl | Lower potency. | The absence of a substituent at C-3 may lead to a loss of key interactions with the biological target. |

| Decyl | Hydrogen | Methyl | Variable potency. | The lack of a C-2 methyl group might be detrimental to activity, though the C-3 decyl chain could still confer some potency. |

Rational Design Principles for Optimized Quinolone-4(1H)-one Derivatives

The development of optimized quinolone-4(1H)-one derivatives is guided by rational design principles derived from extensive SAR studies. The goal is to enhance therapeutic efficacy while minimizing off-target effects. Key principles for this class of compounds include:

Modulation of Lipophilicity: As suggested by the decyl substituent, tuning the lipophilicity of the molecule is a critical design strategy. This can be achieved by modifying the length and nature of alkyl or aryl substituents at positions like C-3 and C-7 to achieve an optimal balance between aqueous solubility and membrane permeability.

Introduction of Specific Functional Groups: The targeted introduction of functional groups known to enhance activity, such as halogens or methoxy groups at the C-8 position and small alkyl groups at the C-2 position, is a common strategy to improve the potency of lead compounds. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: In some cases, the quinolone-4(1H)-one core itself can be modified, or key substituents can be replaced with bioisosteres to improve properties such as metabolic stability or to explore new binding interactions.

Target-Specific Design: As more is understood about the biological targets of these compounds (e.g., protein kinases, topoisomerases), derivatives can be designed to have improved affinity and selectivity for a specific target, thereby increasing efficacy and reducing the potential for side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For quinolone-4(1H)-one derivatives, QSAR models can be valuable tools for predicting the activity of newly designed analogs before their synthesis, thus saving time and resources.

A typical QSAR model for this class of compounds would be developed using a dataset of quinolone-4(1H)-one analogs with known biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, would be calculated. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the molecule.

Topological Descriptors: which describe the connectivity of atoms within the molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

pIC50 = c0 + c1(LogP) - c2(LogP)^2 + c3(Molecular Volume) + c4(Dipole Moment)**

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

c0, c1, c2, c3, c4 are coefficients determined by the regression analysis.

LogP represents the lipophilicity of the compound. The presence of both a positive and a negative LogP term suggests a parabolic relationship, where activity increases with lipophilicity up to an optimal point and then decreases.

Molecular Volume is a steric descriptor.

Dipole Moment is an electronic descriptor.

Table 3: Hypothetical Descriptors for a QSAR Model of 3-Alkyl-quinolin-4(1H)-ones

| Descriptor | Type | Potential Contribution to the Model |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Hydrophobic | A positive correlation would indicate that increased lipophilicity enhances activity, likely by improving membrane permeability. |

| (LogP)^2 | Hydrophobic | A negative coefficient for this term would suggest an optimal lipophilicity, beyond which activity decreases. |

| Molecular Weight | Steric/Topological | Can be related to the size of the molecule and may influence binding and transport. |

| Dipole Moment | Electronic | Reflects the polarity of the molecule and can be important for interactions with polar residues in a binding site. |

| Number of Rotatable Bonds | Topological | Indicates the flexibility of the molecule, which can be important for adopting the correct conformation for binding. |

Such a model would be instrumental in the rational design of new quinolone-4(1H)-one derivatives with potentially improved therapeutic properties.

Despite a comprehensive search for scientific literature, no specific data could be located for the chemical compound This compound . Consequently, the generation of a detailed article focusing on its theoretical, spectroscopic, and crystallographic characterization, as per the requested outline, is not possible at this time.

The search for experimental and computational data—including quantum chemical calculations (DFT, MEP), advanced spectroscopic analyses (¹H NMR, ¹³C NMR, MS, HRMS), X-ray crystallography, and photoemission spectroscopy—for this particular molecule did not yield any specific results. While general information on quinolone derivatives is available, the absence of data pertaining directly to this compound prevents the creation of a scientifically accurate and detailed article as outlined in the instructions.

Further research and publication of the characterization of this compound in peer-reviewed scientific journals would be required to provide the necessary information for the requested article.

Natural Occurrence and Biosynthesis of Quinolone 4 1h One Scaffolds Relevant to 3 Decyl 2,8 Dimethylquinolin 4 1h One

Isolation and Characterization of Naturally Occurring Quinolone Alkaloids from Plants and Microorganisms

Quinolone alkaloids are predominantly found in plants of the Rutaceae family, as well as in various microorganisms. These compounds exhibit significant structural diversity, often featuring alkyl or aryl substituents at the C-2 and C-3 positions of the quinolone ring.

From Plants:

The genus Ruta, particularly Ruta graveolens (common rue), is a well-known source of quinolone alkaloids. Bioassay-directed isolation from the leaves of Ruta graveolens has led to the identification of several 2-alkyl-4(1H)-quinolones. These compounds are characterized by the presence of an alkyl chain at the second position of the quinolone core. For instance, 2-n-Nonyl-4-quinolone has been isolated and its structure confirmed through spectroscopic methods. Another notable quinolone alkaloid from Ruta graveolens is graveoline, which possesses a more complex side chain. Research has also revealed the presence of a mixture of homologous 2-alkyl-4(1H)-quinolone alkaloids in the aerial parts of this plant.

From Microorganisms:

Certain bacteria, particularly of the genus Pseudomonas, are prolific producers of 2-alkyl-4(1H)-quinolones, which are often referred to as Pseudomonas quinolone signal (PQS) molecules due to their role in quorum sensing. These signaling molecules play a crucial role in regulating virulence and biofilm formation in pathogenic species like Pseudomonas aeruginosa. The alkyl side chains in these bacterial quinolones can vary in length, with heptyl and nonyl chains being common. The study of these microbial metabolites has provided significant insights into the biosynthesis of the 2-alkyl-4(1H)-quinolone scaffold.

Table 1: Examples of Naturally Occurring Quinolone-4(1H)-one Alkaloids

| Compound Name | Natural Source | Key Structural Features |

|---|---|---|

| 2-n-Nonyl-4-quinolone | Ruta graveolens | C9 alkyl chain at C-2 |

| Graveoline | Ruta graveolens | Substituted phenylmethyl group at C-2 |

| 2-Heptyl-4-quinolone (HHQ) | Pseudomonas aeruginosa | C7 alkyl chain at C-2 |

| 2-Nonyl-4-quinolone (NHQ) | Pseudomonas aeruginosa | C9 alkyl chain at C-2 |

Proposed Biosynthetic Pathways for Quinolone-4(1H)-one Natural Products

The biosynthesis of the quinolin-4(1H)-one core in both plants and bacteria is generally understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor. However, the specific enzymes and intermediates can vary between organisms.

In Microorganisms (Pseudomonas aeruginosa):

The biosynthetic pathway of 2-alkyl-4-hydroxyquinolines (HAQs) in Pseudomonas aeruginosa has been extensively studied. The pathway is initiated by the activation of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA. Subsequently, the enzyme PqsD catalyzes the condensation of anthraniloyl-CoA with a molecule of malonyl-CoA, leading to the formation of 2-aminobenzoylacetyl-CoA. This intermediate then undergoes a cyclization reaction to form the quinolone ring. The alkyl group at the C-2 position is derived from a fatty acid precursor, with the chain length being determined by the specific β-keto fatty acid that is incorporated. It has been shown that β-ketodecanoic and β-ketododecanoic acids are crucial for the biosynthesis of the heptyl and nonyl derivatives of 4-hydroxyquinolines, respectively nih.gov.

In Plants:

While the biosynthesis of quinolone alkaloids in plants is less characterized than in bacteria, it is also believed to start from anthranilic acid. The pathway likely involves the condensation of anthranilic acid with a β-keto acid, followed by cyclization to form the quinolone ring, similar to the bacterial pathway. The structural diversity of plant-derived quinolone alkaloids suggests a range of enzymes capable of utilizing different β-keto acid substrates to generate the various alkyl and aryl side chains observed in these natural products.

For a hypothetical compound like 3-Decyl-2,8-dimethylquinolin-4(1H)-one, the biosynthesis would likely follow a modified version of these established pathways. The 2-methyl group could arise from the incorporation of a propionyl-CoA derived unit instead of an acetyl-CoA derived unit in the initial condensation step. The 8-methyl group would likely originate from a methylated anthranilate precursor. The introduction of the decyl group at the C-3 position represents a significant deviation from the more common C-2 alkylation. This could potentially occur through the action of a specific alkyltransferase enzyme acting on a 2,8-dimethylquinolin-4(1H)-one precursor.

Potential for Bio-inspired Synthesis and Derivative Development of this compound Analogs

The structural motifs found in naturally occurring quinolone alkaloids provide a rich source of inspiration for the design and synthesis of novel analogs with potential biological activities. The development of synthetic routes that mimic key steps in the biosynthetic pathways can be a powerful strategy for creating libraries of diverse compounds.

Several synthetic methods have been developed for the construction of the quinolin-4-one core and for the introduction of substituents at various positions. For instance, the Conrad-Limpach and Knorr quinoline syntheses are classic methods for forming the quinoline ring system. More contemporary methods often utilize transition metal-catalyzed cross-coupling reactions to introduce substituents with high efficiency and regioselectivity.

For the development of analogs of this compound, a bio-inspired approach might involve the synthesis of a 2,8-dimethylquinolin-4(1H)-one core, followed by the regioselective introduction of a decyl group at the C-3 position. Synthetic strategies that allow for the variation of the alkyl chain length at C-3 would be particularly valuable for structure-activity relationship (SAR) studies. Furthermore, inspiration can be drawn from the diverse side chains of naturally occurring quinolones to design and synthesize novel derivatives with potentially enhanced or new biological properties. The synthesis of such analogs could lead to the discovery of new therapeutic agents or biological probes.

Future Research Horizons for this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities. ijpsjournal.comnih.govnih.gov Within this broad class, this compound represents a specific analogue with significant potential for further investigation. Its structure, featuring a long alkyl chain at the C-3 position and methyl groups at C-2 and C-8, suggests a unique physicochemical profile that warrants exploration. Future research efforts are poised to unlock the full therapeutic potential of this molecule and its derivatives through innovative synthetic methods, expanded biological screening, in-depth mechanistic studies, and rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.